
3-(4-Fluorophenyl)-1-isopropyl-1h-indole-2-carbaldehyde
概要
説明
3-(4-Fluorophenyl)-1-isopropyl-1h-indole-2-carbaldehyde, also known as FIC Aldehyde, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole-based aldehydes and has a molecular weight of 263.3 g/mol.
科学的研究の応用
Synthesis and Characterization
- The compound has been synthesized and used to develop single crystals, which are key intermediates in the anti-cholesterol drug fluvastatin. These crystals were found to crystallize under the orthorhombic system with a specific space group and exhibited a notable dihedral angle between the indole mean plane and the 4-F-phenyl ring (Kalalbandi & Seetharamappa, 2013).
Pharmaceutical Applications
- A series of derivatives of this compound have been synthesized, exhibiting good anti-inflammatory and antimicrobial activity. These novel compounds have shown potential as biologically potent substances, meriting further research in this area (Rathod, Gaikwad, V.Gaikwad, & Jadhav, 2008).
Optical and Fluorescence Properties
- Novel photoactive derivatives of this compound have been synthesized, demonstrating significant antioxidant, electrochemical, and photophysical properties. These compounds, especially 4e, 4h, and 4a, showed remarkable activity and are considered efficient for applications in nonlinear optics and as semiconductor materials (Gopi, Sastry, & Dhanaraju, 2016).
Structural and Spectroscopic Analysis
- The compound has been used in the synthesis of pyrazole compounds, showing potential in the field of novel drug discovery. Some synthesized pyrazole derivatives displayed significant anti-inflammatory properties and COX-2 inhibition, indicating their potential use as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
作用機序
Target of Action
Related compounds have been found to inhibit succinate dehydrogenase (sdh) in phytopathogenic fungi , suggesting that this compound may have a similar target.
Mode of Action
It’s worth noting that related compounds have shown strong inhibition activity on sdh . This suggests that 3-(4-Fluorophenyl)-1-isopropyl-1h-indole-2-carbaldehyde might interact with its targets in a similar manner, potentially inhibiting the activity of certain enzymes or proteins.
Biochemical Pathways
Inhibition of sdh, as seen in related compounds , would impact the citric acid cycle and mitochondrial electron transport chain, leading to disruption of energy production in the cells.
Pharmacokinetics
The compound’s lipophilicity and drug-likeness have been mentioned, which could influence its bioavailability .
Result of Action
Related compounds have been found to change the structure of mycelia and cell membrane , suggesting that this compound may have similar effects.
特性
IUPAC Name |
3-(4-fluorophenyl)-1-propan-2-ylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c1-12(2)20-16-6-4-3-5-15(16)18(17(20)11-21)13-7-9-14(19)10-8-13/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWWALYZZIFFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143742 | |
| Record name | 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-isopropyl-1h-indole-2-carbaldehyde | |
CAS RN |
101125-34-2 | |
| Record name | 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101125342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOLE-2-CARBALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV0ZQ7788C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



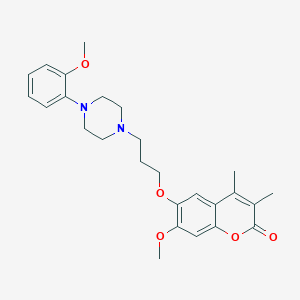
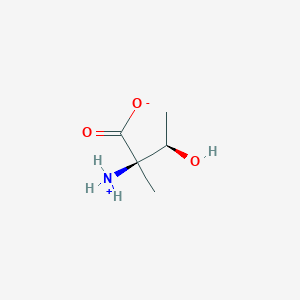
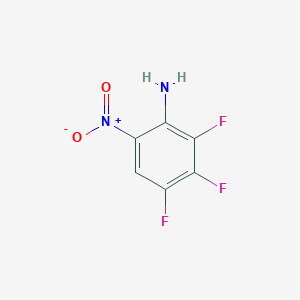

![[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate](/img/structure/B115041.png)
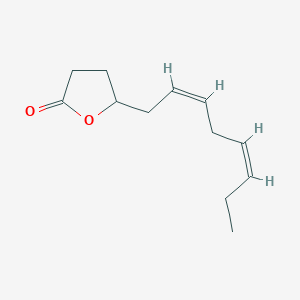
![5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one](/img/structure/B115046.png)

![alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclop](/img/structure/B115054.png)
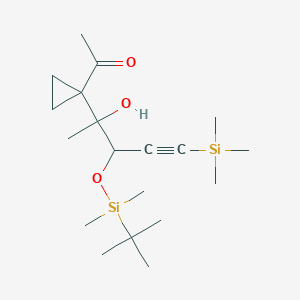
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B115056.png)
![Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-](/img/structure/B115057.png)
